molecular formula C13H9N3O5 B1664777 Alizarine Yellow R CAS No. 2243-76-7

Alizarine Yellow R

Cat. No. B1664777
CAS RN: 2243-76-7
M. Wt: 287.23 g/mol
InChI Key: YVJPMMYYRNHJAU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alizarine Yellow R is a yellow colored azo dye made by the diazo coupling reaction . It is usually commercially available as a sodium salt . In its pure form, it is a rust-colored solid . It is mainly used as a pH indicator .


Synthesis Analysis

Alizarine Yellow R is produced by azo coupling of salicylic acid and diazonium derivative of 4-Nitroaniline . The synthesis of Alizarine Yellow R involves a diazotization reaction in the presence of nitrous acid to form a diazonium chloride salt. Salicylic acid is then added to the diazonium salt, and coupling occurs to yield Alizarine Yellow R .


Molecular Structure Analysis

The molecular formula of Alizarine Yellow R is C13H9N3O5 . The average mass is 287.228 Da and the monoisotopic mass is 287.054230 Da . The ChemSpider ID is 4747790 .


Chemical Reactions Analysis

The degradation of Alizarin Yellow R has been studied in various contexts. For example, the photocatalytic potential of synthesized Sn-CCMN was investigated under UV-light irradiation in the aqueous medium using Alizarin Yellow R as a model environmental pollutant .


Physical And Chemical Properties Analysis

Alizarin Yellow R is a brownish-yellow powder . It is soluble in water . It is used as a pH indicator, changing from yellow at pH 10.2 to red at pH 12.0 .

Future Directions

Research has been conducted on the enhanced degradation of Alizarin Yellow R, focusing on the combination of aerobic bio-contact oxidation (ABO) with iron/carbon microelectrolysis (ICME) process . This research might provide potential options for the advanced treatment of azo dyes wastewater with short hydraulic retention time (HRT) and acceptable running costs .

properties

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJPMMYYRNHJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1033163
Record name Alizarin Yellow R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS]
Record name Alizarine Yellow R
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11698
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Alizarine Yellow R

CAS RN

2243-76-7
Record name Mordant Orange 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizarine Yellow R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alizarin Yellow R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(p-nitrophenylazo)salicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIZARINE YELLOW R
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBF2VZO457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizarine Yellow R
Reactant of Route 2
Reactant of Route 2
Alizarine Yellow R
Reactant of Route 3
Alizarine Yellow R
Reactant of Route 4
Reactant of Route 4
Alizarine Yellow R
Reactant of Route 5
Reactant of Route 5
Alizarine Yellow R
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Alizarine Yellow R

Citations

For This Compound
132
Citations
GG Abbasova, AM Pashajanov - Journal of Materials Science and …, 2018 - scirp.org
… 4,7-diphenyl-1,10-phenantroline from heterocyclic diamines and alizarine yellow R from chromogenic reagents have been used for spectrophotometric determination of manganese in …
Number of citations: 3 www.scirp.org
JJ Martín-del-Río, FJ Alejandre, G Marquez… - … and Building Materials, 2013 - Elsevier
… This new technique is based on two reactants: alizarine yellow R and indigo carmine, and a … the determination of a passivation state with alizarine yellow R (red colour, pH over 11.7) …
Number of citations: 16 www.sciencedirect.com
C Dhanush, MG Sethuraman - Spectrochimica Acta Part A: Molecular and …, 2021 - Elsevier
… nano dots (BCNDs) in the reduction of Alizarine yellow R (AYR) dye. Hydrothermal route was … Further, BCNDs were used as green catalyst in the reduction of Alizarine Yellow R (AYR) …
Number of citations: 20 www.sciencedirect.com
MG Ghoniem - Measurement, 2023 - Elsevier
… alizarine yellow R (ALZ) was applied for the sensitive analysis of felodipine (FELO). To construct the sensor, the carbon electrode has been modified with alizarine yellow R (ALZ) and …
Number of citations: 3 www.sciencedirect.com
J Ds - Academia Letters - researchgate.net
… Tartrazine, alizarine yellow R, Allura red AC, azo violet, azorubine, Congo red, eriochrome black T, metanil yellow, ponceau S, Sudan stain, etc. are a few examples. Most of them …
Number of citations: 0 www.researchgate.net
S Mohammadiazar, N Amini, K Keyvan… - Analytical & Bioanalytical …, 2019 - abechem.ir
… Compared with GCE, the combination of unique properties of chitosan, TiO2 nanoparticle and alizarine yellow R resulted in the improvement of both the peak potential and current …
Number of citations: 2 abechem.ir
H Chun - Electrophoresis, 2018 - Wiley Online Library
… A preconcentration of alizarine yellow R with initial buffer at pH 12.0 showed color change … Figure 3 shows simultaneous preconcentration of 2 mM cresol red and alizarine yellow R in …
A García, A Nieto, M Vila, M Vallet-Regí - Carbon, 2013 - Elsevier
… adsorption study using Alizarine Yellow R as a colouring … ), indicating a quick uptake of Alizarine Yellow R by the Ni/carbon … 7b displays the adsorption capacity of Alizarine Yellow R on …
Number of citations: 48 www.sciencedirect.com
HW Gao - QUIMICA ANALITICA, 2001 - … , SA C/ENTENCA, 28 ENTL, 08015 …
Number of citations: 8
G Ranjeh, M Radmanesh, A Kiafar
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.